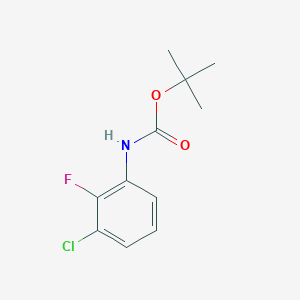

tert-butyl N-(3-chloro-2-fluorophenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl N-(3-chloro-2-fluorophenyl)carbamate: is a chemical compound with the molecular formula C11H13ClFNO2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a substituted phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Synthesis from 3-chloro-2-fluoroaniline: One common method involves the reaction of 3-chloro-2-fluoroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

Alternative Method: Another method involves the reaction of 3-chloro-2-fluorobenzoic acid with diphenylphosphoryl azide (DPPA) and DIPEA in a mixture of tert-butanol and toluene.

Industrial Production Methods: While specific industrial production methods for tert-butyl N-(3-chloro-2-fluorophenyl)carbamate are not widely documented, the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: tert-Butyl N-(3-chloro-2-fluorophenyl)carbamate can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the phenyl ring.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported in the literature.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Major Products:

Applications De Recherche Scientifique

Chemistry:

Intermediate in Synthesis: tert-Butyl N-(3-chloro-2-fluorophenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.

Biology and Medicine:

Drug Development: The compound is investigated for its potential use in drug development, particularly as a building block for designing molecules with biological activity.

Industry:

Mécanisme D'action

The mechanism of action of tert-butyl N-(3-chloro-2-fluorophenyl)carbamate is not extensively documented. as a carbamate derivative, it may interact with biological targets through the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function .

Comparaison Avec Des Composés Similaires

tert-Butyl N-(3-bromo-2-fluorophenyl)carbamate: Similar in structure but with a bromine atom instead of chlorine.

tert-Butyl N-(3-chloro-2-methylphenyl)carbamate: Similar but with a methyl group instead of fluorine.

Uniqueness:

Activité Biologique

tert-butyl N-(3-chloro-2-fluorophenyl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in drug development, supported by data tables and relevant case studies.

This compound is a carbamate derivative characterized by the presence of a tert-butyl group and halogenated phenyl moiety. The structural formula can be represented as follows:

The presence of chlorine and fluorine atoms on the phenyl ring is significant in enhancing the compound's biological properties through increased lipophilicity and potential interactions with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The halogen substituents on the phenyl ring enhance binding affinity, making it a valuable probe in biochemical studies .

Enzyme Inhibition

Research indicates that this compound can inhibit various enzyme activities. For example, studies have shown that compounds with similar structures can inhibit serine proteases and other enzymes involved in metabolic pathways. The inhibition is often attributed to the compound's ability to bind to the active site of the enzyme, thus preventing substrate access.

Case Studies

- Antibacterial Activity : A study assessed the antibacterial effects of various carbamates against S. aureus and E. coli. The results indicated that compounds with similar halogen substitutions exhibited MIC values ranging from 2 to 10 µg/ml, suggesting potential for therapeutic applications in treating bacterial infections .

- Enzyme Interaction Studies : A series of experiments evaluated how this compound interacts with serine proteases. The findings revealed that the compound could effectively inhibit enzyme activity at concentrations as low as 5 µM, highlighting its potential as a lead compound for drug development targeting proteolytic pathways .

Drug Development

The unique structural characteristics of this compound make it a promising candidate for drug development. It serves as an intermediate in synthesizing more complex pharmaceuticals aimed at treating various diseases, including cancer and infectious diseases . Its ability to modulate enzyme activity suggests potential applications in designing inhibitors that target specific biochemical pathways.

Industrial Applications

In addition to its pharmaceutical relevance, this compound is utilized in the production of specialty chemicals and materials. Its incorporation into polymers can enhance material properties, making it valuable in industrial applications.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀ClFNO₂ |

| Potential Biological Activities | Enzyme inhibition, Antimicrobial |

| MIC Against S. aureus | 2 µg/ml |

| Effective Concentration for Enzyme Inhibition | 5 µM |

Propriétés

IUPAC Name |

tert-butyl N-(3-chloro-2-fluorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-8-6-4-5-7(12)9(8)13/h4-6H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPOWMWDIHORPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.